

# An In-depth Technical Guide to the Chemical Properties of (E)-5-Undecene

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## Compound of Interest

Compound Name: (E)-5-Undecene

Cat. No.: B1236431

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This technical guide provides a comprehensive overview of the core chemical properties of **(E)-5-Undecene**, tailored for researchers, scientists, and professionals in drug development. The document details the compound's physicochemical characteristics, spectroscopic data, and provides illustrative experimental protocols for its synthesis and analysis.

## Core Chemical Properties

**(E)-5-Undecene**, an acyclic olefin, possesses a range of chemical and physical properties that are critical for its application in scientific research and development.<sup>[1]</sup> A summary of these properties is presented below.

Table 1: Physicochemical Properties of **(E)-5-Undecene**

| Property                                   | Value                               | Source       |
|--|-------------------------------------|--------------|
| Molecular Formula                          | C <sub>11</sub> H <sub>22</sub>     | [1][2][3][4] |
| Molecular Weight                           | 154.29 g/mol                        | [1][2][3][4] |
| CAS Number                                 | 764-97-6                            | [2][3][4]    |
| IUPAC Name                                 | (E)-undec-5-ene                     | [1]          |
| Synonyms                                   | trans-5-Undecene                    | [1][2][3][4] |
| Boiling Point                              | 187.71°C (estimate)                 | [5]          |
| Melting Point                              | -67.3°C (estimate)                  | [5]          |
| Density                                    | 0.7709 g/cm <sup>3</sup> (estimate) | [5]          |
| Refractive Index                           | 1.4232 (estimate)                   | [5]          |
| LogP (Octanol/Water Partition Coefficient) | 5.2                                 | [1]          |

## Spectroscopic Data

The structural elucidation of **(E)-5-Undecene** relies on various spectroscopic techniques. The National Institute of Standards and Technology (NIST) WebBook provides access to infrared (IR) and mass spectrometry (MS) data for this compound.[3][4][6]

- **Infrared (IR) Spectroscopy:** The IR spectrum of **(E)-5-Undecene** would exhibit characteristic peaks for C-H stretching and bending vibrations of the alkyl chain and a distinctive peak corresponding to the trans C=C double bond.
- **Mass Spectrometry (MS):** Electron ionization mass spectrometry (EI-MS) would show a molecular ion peak corresponding to its molecular weight, along with a fragmentation pattern typical for a long-chain alkene.[3][4][6]
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** While specific spectra for **(E)-5-Undecene** were not found, the expected <sup>1</sup>H NMR spectrum would show signals for the vinylic protons of the trans double bond, allylic protons, and the protons of the alkyl chains.

The  $^{13}\text{C}$  NMR spectrum would display signals for the  $\text{sp}^2$  hybridized carbons of the double bond and the  $\text{sp}^3$  hybridized carbons of the alkyl groups.

## Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of **(E)-5-Undecene** are crucial for its practical application. Below are generalized procedures based on established organic chemistry methodologies.

### Synthesis of (E)-5-Undecene via the Wittig Reaction

The Wittig reaction is a reliable method for the stereoselective synthesis of alkenes, particularly for forming (E)-alkenes from stabilized ylides.<sup>[5]</sup>

Materials:

- Hexanal
- Pentyltriphenylphosphonium bromide
- n-Butyllithium (n-BuLi) in hexane
- Anhydrous tetrahydrofuran (THF)
- Anhydrous diethyl ether
- Saturated aqueous ammonium chloride ( $\text{NH}_4\text{Cl}$ ) solution
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Pentane

Procedure:

- Ylide Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend pentyltriphenylphosphonium bromide in anhydrous THF. Cool the suspension to  $0^\circ\text{C}$  in an ice bath. Add a solution of n-BuLi in hexane dropwise with stirring. Allow the reaction mixture to warm to room temperature and

stir for 1-2 hours, during which the color should change, indicating the formation of the phosphorus ylide.

- **Wittig Reaction:** Cool the ylide solution back to 0°C. Add a solution of hexanal in anhydrous THF dropwise. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or until thin-layer chromatography (TLC) indicates the consumption of the aldehyde.
- **Work-up:** Quench the reaction by slowly adding saturated aqueous NH<sub>4</sub>Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous MgSO<sub>4</sub>, and filter.
- **Purification:** Remove the solvent under reduced pressure using a rotary evaporator. The crude product, which contains triphenylphosphine oxide as a major byproduct, can be purified by flash column chromatography on silica gel using pentane as the eluent to yield pure **(E)-5-Undecene**.

## Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile compounds like **(E)-5-Undecene**.

Instrumentation:

- Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 8890 GC with a 7000D MS).
- Capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).<sup>[7]</sup>

GC Conditions:

- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.<sup>[7]</sup>
- Injector Temperature: 250°C.<sup>[7]</sup>
- Injection Mode: Split (e.g., 50:1).<sup>[7]</sup>

- Oven Temperature Program: Initial temperature of 70°C held for 3 minutes, then ramped to 246°C at a suitable rate (e.g., 10°C/min) and held for a few minutes.<sup>[7]</sup>

MS Conditions:

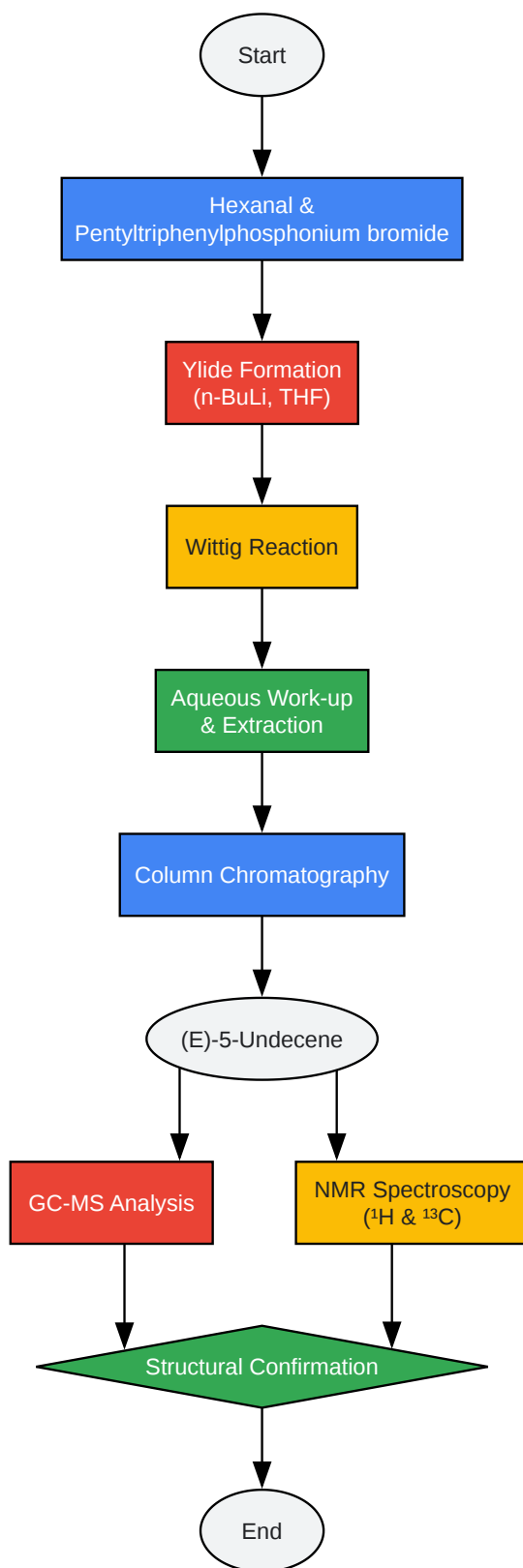
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Source Temperature: 230°C.<sup>[7]</sup>
- Mass Range: m/z 40-400.

Procedure:

- Sample Preparation: Prepare a dilute solution of the purified **(E)-5-Undecene** in a volatile solvent such as hexane.
- Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC.
- Analysis: The compound will be separated on the GC column based on its boiling point and polarity. The eluted compound will then be ionized and fragmented in the mass spectrometer. The resulting mass spectrum can be compared with a library database (e.g., NIST) for confirmation of its identity. The retention time in the chromatogram is also a characteristic of the compound under the specific GC conditions.

## Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow for the synthesis and characterization of **(E)-5-Undecene**.



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Caption: Workflow for the synthesis and characterization of **(E)-5-Undecene**.

## Biological Relevance

While specific signaling pathways involving **(E)-5-Undecene** are not well-documented, long-chain alkenes are known to play roles in biological systems. For instance, they are components of protective waxes in plants and can act as pheromones in certain insects.[8] Some microorganisms are capable of biosynthesizing long-chain alkenes.[9] The metabolism of long-chain alkanes and alkenes in some yeasts involves oxidation to fatty acids, which are then incorporated into glycolipids.[10] Further research is required to elucidate any specific biological activities or metabolic pathways of **(E)-5-Undecene** in higher organisms.

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